

A Comparative Analysis of CDZ173 (Leniolisib) and Seletalisib: Two Selective PI3K δ Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitors: CDZ173 (leniolisib) and seletalisib. The analysis is based on publicly available preclinical and clinical data, focusing on their mechanism of action, pharmacological profiles, and clinical efficacy in relevant disease models and patient populations.

Introduction

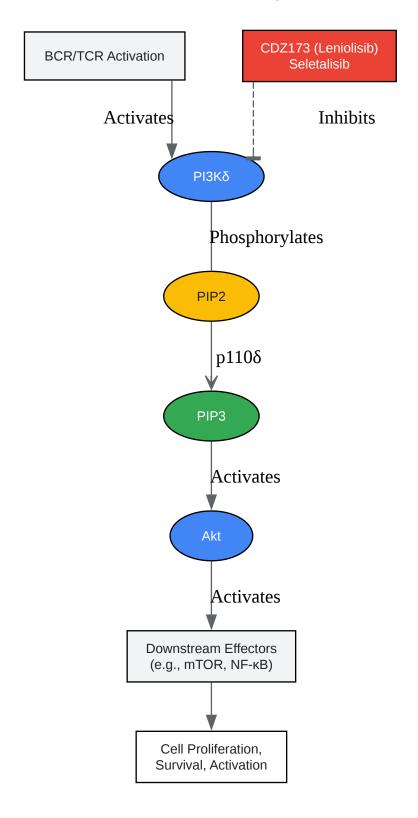
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a crucial role in various cellular processes, including cell growth, proliferation, differentiation, survival, and trafficking. The class I PI3Ks are divided into four isoforms: α , β , γ , and δ . While PI3K α and β are ubiquitously expressed, PI3K γ and δ are predominantly found in hematopoietic cells, making them attractive targets for immunological and inflammatory disorders.[1] Both CDZ173 (leniolisib) and seletalisib are small molecule inhibitors that selectively target the PI3K δ isoform, which is critically involved in the activation, differentiation, and function of B cells and T cells.[1]

Mechanism of Action and Signaling Pathway

Both CDZ173 and seletalisib are ATP-competitive inhibitors of the p110 δ catalytic subunit of PI3K δ .[3][4] By blocking the kinase activity of PI3K δ , these inhibitors prevent the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream



signaling molecules, most notably the serine/threonine kinase Akt (also known as protein kinase B). The inhibition of the PI3K/Akt signaling pathway ultimately modulates the activity of various transcription factors and cellular effectors, leading to a dampening of the immune response. This includes the inhibition of B-cell and T-cell proliferation and activation.[1][2]





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PI3K δ Signaling Pathway and Point of Inhibition.

Comparative Data In Vitro Potency and Selectivity

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of CDZ173 and seletalisib against the class I PI3K isoforms. Lower IC50 values indicate greater potency.

Compound	PI3Kδ IC50 (nM)	PI3Kα IC50 (nM)	PI3Kβ IC50 (nM)	PI3Ky IC50 (nM)	Selectivity (δ vs α , β , γ)
CDZ173 (Leniolisib)	11[2][3]	244[3]	424[3]	2230[3]	22-fold vs α, 38-fold vs β, 202-fold vs y[2]
Seletalisib	12	3638	2129	282	303-fold vs α, 177-fold vs β, 24-fold vs γ

Pharmacokinetic Properties

Parameter	CDZ173 (Leniolisib)	Seletalisib
Time to Maximum Concentration (Tmax)	~1 hour[2]	Not specified
Terminal Half-life (t1/2)	~10 hours[2]	~17.7 - 22.4 hours[5]
Dosing Frequency	Twice daily[6]	Once daily[5]
Food Effect	No significant effect[2]	No clinically significant food effect[5]

Clinical Efficacy in Activated PI3Kδ Syndrome (APDS)



Both CDZ173 and seletalisib have been investigated for the treatment of APDS, a rare primary immunodeficiency caused by gain-of-function mutations in the genes encoding PI3K δ .

Clinical Trial Endpoint	CDZ173 (Leniolisib)	Seletalisib
Lymphadenopathy Reduction	Significant reduction in lymph node size (mean 39% reduction) and spleen volume (mean 40% reduction) at 12 weeks.	Improved peripheral lymphadenopathy in 2 of 7 patients in a phase 1b study.[7]
Immune Dysregulation	Normalization of circulating transitional and naive B cells, reduction in senescent T cells.	Decrease in transitional B cells and increase in naive B cells. [7]
Infection Rate	Significant reduction in the annual rate of respiratory tract infections compared to standard of care.[8]	Not reported as a primary endpoint in the available study.
Adverse Events	Generally well-tolerated with most adverse events being mild to moderate.[9]	Seletalisib-related adverse events occurred in 4 of 7 patients, including increased hepatic enzymes and arthralgia. Three serious adverse events were reported. [7]

Clinical Efficacy in Primary Sjögren's Syndrome (pSS)

Both molecules have also been evaluated in patients with primary Sjögren's Syndrome, a systemic autoimmune disease.

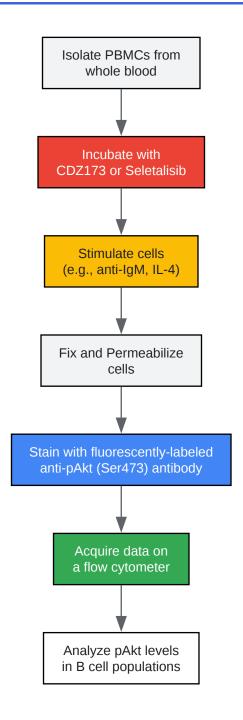


Clinical Trial Endpoint	CDZ173 (Leniolisib)	Seletalisib
ESSDAI Score	No statistically significant improvement at week 12 in a phase 2 study.[6][10]	Trend for improvement in ESSDAI score at week 12 (difference vs placebo: -2.59), but the study was underpowered.[11][12]
ESSPRI Score	Slight, non-statistically significant improvement at week 12.[10]	Trend for improvement in ESSPRI score at week 12 (difference vs placebo: -1.55). [11][12]
Adverse Events	Acceptable safety profile, but a higher frequency of rash compared to placebo.[10]	Serious adverse events were reported in 3 of 13 patients receiving seletalisib. 5 of 13 patients discontinued due to adverse events.[11]

Experimental Protocols Phosphorylated Akt (pAkt) Flow Cytometry Assay

This assay is a key pharmacodynamic marker for assessing the inhibition of the PI3K pathway.





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Workflow for pAkt Flow Cytometry Assay.

Methodology:

• Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.

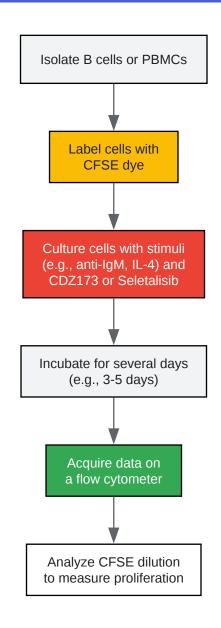


- Inhibitor Treatment: Cells are pre-incubated with varying concentrations of CDZ173 or seletalisib.
- Cell Stimulation: B cells within the PBMC population are stimulated with agents such as anti-IgM and IL-4 to induce PI3K pathway activation.
- Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with methanol to allow intracellular antibody staining.
- Staining: Cells are stained with a fluorescently-labeled antibody specific for the phosphorylated form of Akt at serine 473 (pAkt Ser473), along with antibodies to identify B cell surface markers (e.g., CD19).
- Flow Cytometry: The fluorescence intensity of pAkt is measured in the B cell population using a flow cytometer. A reduction in pAkt signal in inhibitor-treated cells compared to vehicle control indicates pathway inhibition.

B-cell Proliferation Assay (CFSE-based)

This assay measures the ability of the compounds to inhibit the proliferation of B lymphocytes.





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Workflow for CFSE-based B-cell Proliferation Assay.

Methodology:

- Cell Preparation: B cells are either isolated from PBMCs or PBMCs are used directly.
- CFSE Staining: Cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that covalently binds to intracellular proteins.
- Cell Culture: CFSE-labeled cells are cultured in the presence of B-cell stimuli (e.g., anti-IgM, IL-4, or CD40L) with or without different concentrations of CDZ173 or seletalisib.



- Incubation: The cells are incubated for a period sufficient to allow for several rounds of cell division (typically 3-5 days).
- Flow Cytometry: The fluorescence of CFSE is analyzed by flow cytometry. With each cell division, the CFSE fluorescence intensity is halved in the daughter cells.
- Analysis: The degree of proliferation is determined by the pattern of CFSE dilution. A
 reduction in the number of cell divisions in the presence of the inhibitors indicates an antiproliferative effect.

Summary and Conclusion

Both CDZ173 (leniolisib) and seletalisib are potent and selective inhibitors of PI3K δ with distinct pharmacological profiles.

- Potency and Selectivity: Both compounds exhibit similar high potency against PI3Kδ.
 CDZ173 shows greater selectivity over the PI3Ky isoform compared to seletalisib, which may have implications for their safety and efficacy profiles.
- Pharmacokinetics: CDZ173 has a shorter half-life, necessitating twice-daily dosing, whereas seletalisib's longer half-life is suitable for once-daily administration.
- Clinical Development in APDS: CDZ173 (leniolisib) has demonstrated robust efficacy in a
 Phase 3 trial for APDS, leading to its approval for this indication. Seletalisib has also shown
 promising activity in a smaller, earlier phase study in APDS patients, though its clinical
 development for this indication appears less advanced.
- Clinical Development in Sjögren's Syndrome: Both drugs have been investigated in Phase 2 trials for primary Sjögren's Syndrome with mixed results. Seletalisib showed a trend towards clinical improvement, although the study was terminated early and was underpowered.
 CDZ173 did not demonstrate a clear efficacy signal in its Phase 2 trial. The safety profiles in this patient population also differed, with a higher incidence of rash reported for CDZ173 and a higher rate of serious adverse events and discontinuations for seletalisib.

In conclusion, while both CDZ173 and seletalisib effectively target the PI3Kδ pathway, their differing pharmacokinetic properties, selectivity profiles, and the current stages of their clinical development provide important distinctions for researchers and clinicians. CDZ173 (leniolisib)



has a more established clinical profile, particularly in APDS. Further research is required to fully elucidate the therapeutic potential and optimal positioning of each of these selective PI3K δ inhibitors in various immunological and inflammatory diseases.

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